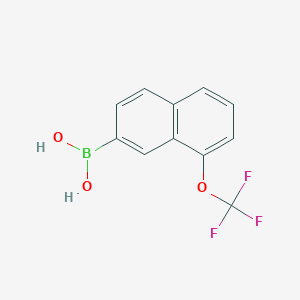
1-(Trifluoromethoxy)naphthalene-7-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene-7-boronic acid is an organoboron compound that features a naphthalene ring substituted with a trifluoromethoxy group at the first position and a boronic acid group at the seventh position.
Preparation Methods
The synthesis of 1-(Trifluoromethoxy)naphthalene-7-boronic acid typically involves the introduction of the trifluoromethoxy group and the boronic acid group onto the naphthalene ring. One common method is the borylation of a trifluoromethoxy-substituted naphthalene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide .
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-7-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source like water or an alcohol, resulting in the formation of the corresponding hydrocarbon.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide or tetrahydrofuran .
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-7-boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
The molecular targets and pathways involved in other applications, such as medicinal chemistry, depend on the specific structure and functional groups of the synthesized compounds .
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-7-boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the trifluoromethoxy group, which can influence electronic properties and reactivity.
Naphthalene-1-boronic Acid: Similar naphthalene structure but without the trifluoromethoxy group, affecting its chemical behavior and applications.
The presence of the trifluoromethoxy group in this compound makes it unique, providing distinct electronic properties that can enhance its reactivity and suitability for specific applications .
Properties
CAS No. |
870822-76-7 |
|---|---|
Molecular Formula |
C11H8BF3O3 |
Molecular Weight |
255.99 g/mol |
IUPAC Name |
[8-(trifluoromethoxy)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-3-1-2-7-4-5-8(12(16)17)6-9(7)10/h1-6,16-17H |
InChI Key |
ZCUGARUFAAMHHO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2OC(F)(F)F)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)
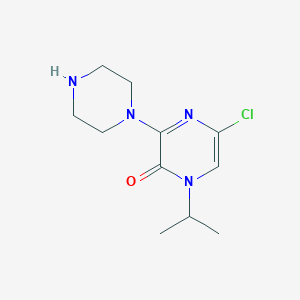
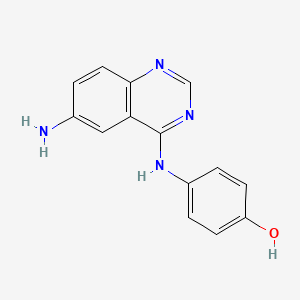
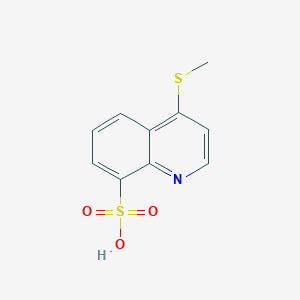
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)


![3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B11860248.png)

![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)

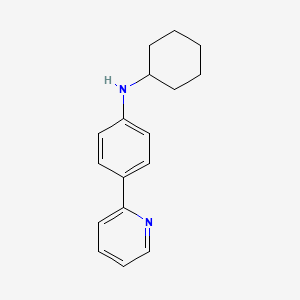
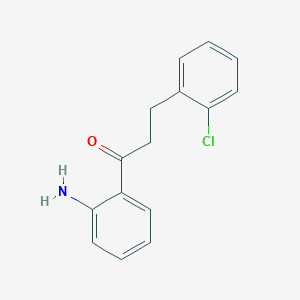
![2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11860276.png)
